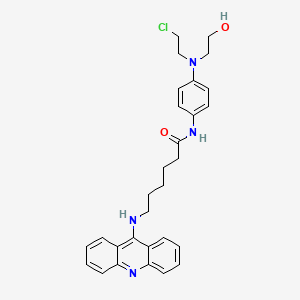![molecular formula C11H14N2O2 B14304864 Acetamide, N-[2-[(acetylamino)methyl]phenyl]- CAS No. 112672-89-6](/img/structure/B14304864.png)
Acetamide, N-[2-[(acetylamino)methyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an acetylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- can be achieved through several synthetic routes. One common method involves the reaction of aniline derivatives with acetic anhydride. The reaction typically proceeds under mild conditions, with the aniline derivative being acetylated to form the desired acetamide compound .
Industrial Production Methods
In industrial settings, the production of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Acetamide, N-[2-[(acetylamino)methyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: Similar in structure but lacks the acetylamino group.
N-phenylacetamide: Another related compound with a phenyl ring attached to an acetamide group.
N-(2-hydroxyphenyl)acetamide: Contains a hydroxyl group on the phenyl ring
Uniqueness
Acetamide, N-[2-[(acetylamino)methyl]phenyl]- is unique due to the presence of both an acetamide group and an acetylamino group on the phenyl ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
112672-89-6 |
|---|---|
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-[(2-acetamidophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)12-7-10-5-3-4-6-11(10)13-9(2)15/h3-6H,7H2,1-2H3,(H,12,14)(H,13,15) |
Clave InChI |
NRCPZTIBWCBQLX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC=CC=C1NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



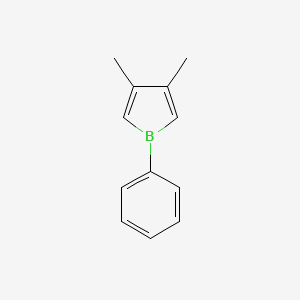
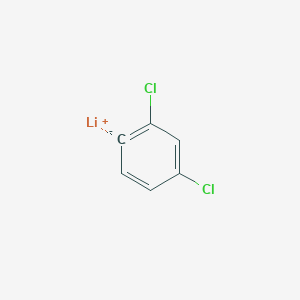


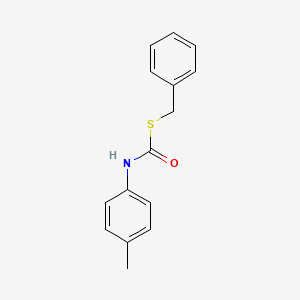

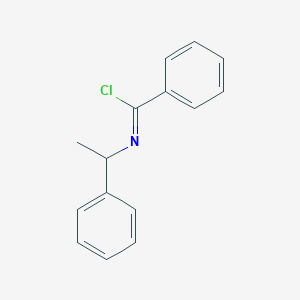
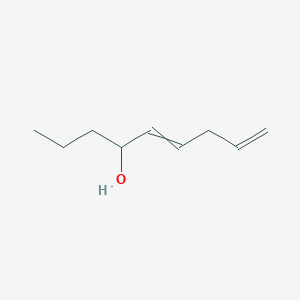
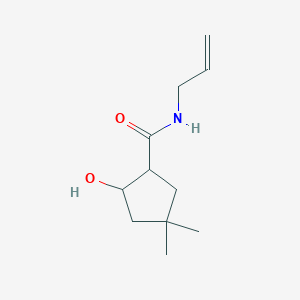
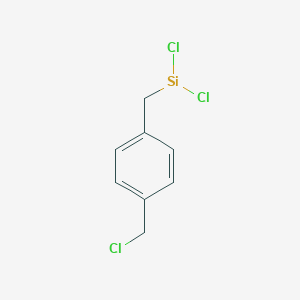
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
